2-tert-Butylamino-3',5'-dipivaloxyacetophenone, Hydrochloride Salt
Overview
Description
2-tert-Butylamino-3’,5’-dipivaloxyacetophenone, Hydrochloride Salt is a chemical compound with the molecular formula C22H34ClNO5 and a molecular weight of 427.96 g/mol . This compound is primarily used in proteomics research and is known for its solubility in DMSO and methanol . It is stored at -20°C and has a melting point of 223°C (lit.) (dec.) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butylamino-3’,5’-dipivaloxyacetophenone, Hydrochloride Salt involves multiple steps, starting with the preparation of the core acetophenone structure. The tert-butylamino group is introduced through a substitution reaction, followed by the addition of pivaloxy groups at the 3’ and 5’ positions. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are carefully controlled to optimize yield and minimize impurities. The final product is purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-tert-Butylamino-3’,5’-dipivaloxyacetophenone, Hydrochloride Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The tert-butylamino group can be substituted with other amines or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new amine derivatives or functionalized acetophenones.
Scientific Research Applications
2-tert-Butylamino-3’,5’-dipivaloxyacetophenone, Hydrochloride Salt is widely used in scientific research, particularly in the fields of:
Chemistry: As a reagent in organic synthesis and reaction mechanism studies.
Biology: In proteomics research to study protein interactions and functions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-tert-Butylamino-3’,5’-dipivaloxyacetophenone, Hydrochloride Salt involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butylamino group plays a crucial role in binding to these targets, while the pivaloxy groups enhance the compound’s stability and solubility. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-tert-Butylamino-3’,5’-dimethoxyacetophenone
- 2-tert-Butylamino-3’,5’-diacetoxyacetophenone
- 2-tert-Butylamino-3’,5’-dibenzoyloxyacetophenone
Uniqueness
2-tert-Butylamino-3’,5’-dipivaloxyacetophenone, Hydrochloride Salt is unique due to its specific combination of functional groups, which provide a balance of reactivity, stability, and solubility. The pivaloxy groups, in particular, offer enhanced stability compared to other similar compounds with different ester groups.
Properties
IUPAC Name |
[3-[2-(tert-butylamino)acetyl]-5-(2,2-dimethylpropanoyloxy)phenyl] 2,2-dimethylpropanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33NO5.ClH/c1-20(2,3)18(25)27-15-10-14(17(24)13-23-22(7,8)9)11-16(12-15)28-19(26)21(4,5)6;/h10-12,23H,13H2,1-9H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMUOMZLGDDYHFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC(=CC(=C1)C(=O)CNC(C)(C)C)OC(=O)C(C)(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34ClNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30676272 | |
Record name | 5-(N-tert-Butylglycyl)-1,3-phenylene bis(2,2-dimethylpropanoate)--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30676272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
406919-51-5 | |
Record name | Propanoic acid, 2,2-dimethyl-, 5-[[(1,1-dimethylethyl)amino]acetyl]-1,3-phenylene ester, hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=406919-51-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(N-tert-Butylglycyl)-1,3-phenylene bis(2,2-dimethylpropanoate)--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30676272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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